3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde
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Overview
Description
3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and a 2-methylpropyl group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a furan derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another approach involves the protection of the aldehyde as a thioacetal, followed by deprotonation with a lithium base and quenching with deuterated water (D2O), followed by the removal of the protecting group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions to facilitate the reaction.
Major Products
Oxidation: 3-Methyl-5-(2-methylpropyl)furan-2-carboxylic acid.
Reduction: 3-Methyl-5-(2-methylpropyl)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies involving the interaction of furans with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Furancarbaldehyde:
5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains an ethoxymethyl group instead of the 2-methylpropyl group.
2,3-Dihydro-5-methylfuran: A dihydrofuran derivative with a methyl group at the 5-position.
Uniqueness
3-Methyl-5-(2-methylpropyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
90052-91-8 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpropyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7(2)4-9-5-8(3)10(6-11)12-9/h5-7H,4H2,1-3H3 |
InChI Key |
QMLNYDORMWTLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CC(C)C)C=O |
Origin of Product |
United States |
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